2-Chloro-5-methyl-1,3-benzoxazole
Overview
Description
2-Chloro-5-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound features a benzene ring fused with an oxazole ring, with chlorine and methyl substituents at the 2 and 5 positions, respectively.
Mechanism of Action
2-Chloro-5-methyl-1,3-benzoxazole: interacts with specific biological targets within cells. Although detailed information about its primary targets is scarce in the literature, we can explore analogous benzoxazole derivatives to gain insights. These compounds often target enzymes or proteins involved in various pathways, such as:
- Enzymes that regulate DNA topology during replication and transcription . Key regulators of cell signaling and proliferation . Enzymes that modulate gene expression by modifying chromatin structure . Enzymes involved in inflammation and pain pathways . Enzymes related to neurotransmission and cognitive function .
Biochemical Pathways
While direct information on affected pathways is limited, benzoxazole derivatives have demonstrated diverse pharmacological activities. For instance:
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter . By inhibiting these enzymes, this compound can enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of AChE and BuChE, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic signaling and improves cognitive function . Additionally, the compound has been shown to modulate the activity of protein kinases and histone deacetylases, which play critical roles in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions and retains its biological activity over extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In vitro and in vivo studies have demonstrated that the compound maintains its inhibitory effects on AChE and BuChE over time, contributing to sustained cholinergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not lead to additional benefits . It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of several metabolites, some of which retain biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound is distributed throughout various tissues, including the brain, liver, and kidneys . Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biological effects . For instance, the compound’s interaction with histone deacetylases in the nucleus can modulate gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chlorophenol with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid . Another approach involves the use of 2-chloro-5-methylphenol and formamide under high-temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. Catalysts such as metal oxides or ionic liquids may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Concentrated sulfuric acid or nitric acid for sulfonation and nitration, respectively.
Oxidation and Reduction: Hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products:
Nucleophilic Substitution: Formation of 2-amino-5-methyl-1,3-benzoxazole.
Electrophilic Substitution: Formation of this compound derivatives with nitro or sulfonic acid groups.
Oxidation and Reduction: Formation of oxides or amines.
Scientific Research Applications
2-Chloro-5-methyl-1,3-benzoxazole has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
2-Methylbenzoxazole: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
5-Chloro-1,3-benzoxazole: Similar structure but without the methyl group, affecting its electrophilic substitution reactions.
2-Chloro-1,3-benzoxazole: Lacks the methyl group, influencing its overall reactivity and biological activity.
Uniqueness: 2-Chloro-5-methyl-1,3-benzoxazole is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-5-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUFHRBOJNDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433700 | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-60-3 | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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